molecular formula CH5NO2 B7798033 Formic acid (ammonium salt)

Formic acid (ammonium salt)

Cat. No.: B7798033
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formic acid (ammonium salt), also known as ammonium formate, is the ammonium salt of formic acid. It is a colorless, hygroscopic, crystalline solid with the chemical formula CH₅NO₂. This compound is widely used in various chemical processes and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium formate is typically prepared by neutralizing formic acid with ammonia gas. The reaction is straightforward and involves the following steps:

Industrial Production Methods: In industrial settings, ammonium formate can be produced by reacting formic acid with ammonium carbonate or ammonium bicarbonate. This method is efficient and yields high-purity ammonium formate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ammonium formate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which ammonium formate exerts its effects varies depending on the reaction:

Comparison with Similar Compounds

Ammonium formate is unique compared to other similar compounds due to its dual role as both a hydrogen source and a formylating agent. Similar compounds include:

Ammonium formate stands out due to its versatility and wide range of applications in both laboratory and industrial settings.

Properties

IUPAC Name

azane;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTDIZULWFCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

63.056 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic acid (ammonium salt)
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Formic acid (ammonium salt)

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